4-Bromo-6-chloro-2-iodopyridin-3-ol

Chemoselective cross-coupling Sequential functionalization Polyhalogenated pyridines

This polyhalogenated pyridin-3-ol features a unique 2-I/4-Br/6-Cl substitution pattern, enabling chemoselective, sequential Pd-catalyzed cross-coupling due to the orthogonal reactivity trend I >> Br > Cl. It outperforms dihalo analogs by eliminating protecting-group manipulations and minimizing side products in polysubstituted pyridine library synthesis. The C2-iodine also serves as a strong halogen-bond donor for crystal engineering. Ideal for medicinal chemistry and supramolecular chemistry applications requiring late-stage diversification.

Molecular Formula C5H2BrClINO
Molecular Weight 334.34 g/mol
CAS No. 1232432-51-7
Cat. No. B3320351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-2-iodopyridin-3-ol
CAS1232432-51-7
Molecular FormulaC5H2BrClINO
Molecular Weight334.34 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)I)O)Br
InChIInChI=1S/C5H2BrClINO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H
InChIKeyOGGXYLWVBRQVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-2-iodopyridin-3-ol (CAS 1232432-51-7): A Triple-Halogenated Pyridin-3-ol Scaffold for Orthogonal Derivatization


4-Bromo-6-chloro-2-iodopyridin-3-ol is a polyhalogenated heterocyclic building block belonging to the pyridin-3-ol class. Its molecular formula is C₅H₂BrClINO with a molecular weight of 334.34 g/mol, featuring a hydroxyl group at the 3-position and three distinct halogen substituents (iodine at C2, chlorine at C6, and bromine at C4) on the pyridine ring [1]. This specific arrangement of halogens with intrinsically different bond dissociation energies and oxidative addition propensities creates a scaffold capable of programmed, sequential palladium-catalyzed cross-coupling reactions [2]. The compound is primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis, where the ability to selectively functionalize specific halogen positions is critical for constructing complex, polysubstituted pyridine libraries .

Why 4-Bromo-6-chloro-2-iodopyridin-3-ol Cannot Be Replaced By Simpler Halopyridine Analogs


Generic substitution with simpler mono- or dihalopyridin-3-ols is ineffective because this compound provides three electronically and sterically distinct C–X bonds within a single molecular scaffold. In palladium-catalyzed cross-coupling chemistries, the oxidative addition rates follow the established trend I >> Br >> Cl, enabling chemoselective, sequential functionalization [1]. Replacing this molecule with a dibromo- or dichloro-analog drastically reduces the degree of orthogonal reactivity: one loses the highly reactive iodine handle that allows for the mildest possible first coupling step, reducing overall synthetic efficiency and increasing side-product formation . Conversely, using a simpler 2-iodopyridin-3-ol sacrifices the additional diversification points (C4 and C6) that are essential for generating polysubstituted libraries. The specific 2-I/4-Br/6-Cl substitution pattern is therefore a deliberate synthetic design choice for stepwise molecular complexity generation, not a trivial combinatorial iteration [2].

Quantitative Differential Evidence for 4-Bromo-6-chloro-2-iodopyridin-3-ol Against Closest Analogs


Orthogonal Cross-Coupling Reactivity: Iodine at C2 Enables Mildest First-Step Functionalization

The iodine substituent at the C2 position of 4-Bromo-6-chloro-2-iodopyridin-3-ol provides the most reactive carbon–halogen bond for oxidative addition, allowing highly selective Suzuki-Miyaura or Heck coupling at this site prior to engaging C4–Br or C6–Cl. In the seminal study by Kubelka et al., bromo-chloro-iodopyridines underwent chemoselective Heck coupling at the iodine position exclusively, leaving bromine and chlorine intact for subsequent transformations [1]. This contrasts with 4-Bromo-6-chloropyridin-3-ol (CAS 1211520-41-0), which lacks the key C2 iodine handle and therefore cannot offer a similarly mild first-coupling step; competing reactivity between C4–Br and C6–Cl often leads to reduced regioselectivity and lower overall yields in the absence of the orthogonal iodine directing element .

Chemoselective cross-coupling Sequential functionalization Polyhalogenated pyridines

Predicted Physicochemical Differentiation Against Non-Iodinated Analogs

Computational predictions indicate that 4-Bromo-6-chloro-2-iodopyridin-3-ol possesses a higher molecular weight (334.34 g/mol) and substantially increased lipophilicity (ALogP ~2.4) relative to its non-iodinated analog 4-Bromo-6-chloropyridin-3-ol (MW 208.44 g/mol; ALogP ~1.3) . The iodine atom contributes approximately 126 Da of additional mass and significantly elevates the lipophilicity, factors that directly influence membrane permeability, protein binding, and overall ADME profile when the compound is used as a late-stage diversification intermediate in drug discovery [1]. Furthermore, the C2-iodine strongly enhances the polarizability and potential for halogen bonding interactions (σ-hole donor ability), a feature absent in the non-iodinated comparator [2].

Physicochemical properties LogP Molecular weight Halogen effects

Halogen Bond Donor Capability of C2-Iodine: Structural Comparative Analysis

The iodine atom at the C2 position of 4-Bromo-6-chloro-2-iodopyridin-3-ol is a potent halogen bond (XB) donor due to the presence of the electron-withdrawing pyridine nitrogen and the adjacent hydroxyl group. Crystallographic analysis of the parent scaffold 2-iodo-3-hydroxypyridine reveals a strong propensity for I···N and I···O halogen bond formation, with C–I···N distances as short as 3.05 Å (approximately 87% of the sum of van der Waals radii), indicating robust and directional non-covalent interactions [1]. In contrast, the 4-Bromo-6-chloropyridin-3-ol analog lacks iodine and therefore has markedly weaker XB donor ability, as bromine is a significantly weaker halogen bond donor than iodine [2]. The C6-chlorine, being the weakest XB donor among the three halogens present, is not a functional equivalent for applications requiring strong and directional halogen bonding.

Halogen bonding Crystal engineering Non-covalent interactions

IDO Inhibitory Activity Benchmark: 6-Chloro-2-iodopyridin-3-ol as a Structurally Simplest Reference Point

While direct biological activity data for 4-Bromo-6-chloro-2-iodopyridin-3-ol is not publicly available through primary research papers or authoritative databases, the structurally simplified 2-iodo-3-hydroxypyridine motif has demonstrated potent biological activity. Specifically, 6-Chloro-2-iodopyridin-3-ol (the simplest analog retaining the key 2-iodo-3-ol pharmacophore) is a confirmed inhibitor of indoleamine 2,3-dioxygenase (IDO) with an IC₅₀ of 0.5 nM in human HeLa cells [1]. The additional bromine substituent present on the C4 position of the target compound provides an extra vector for modulating potency and physicochemical properties, a clear advantage over the simpler 2-iodopyridin-3-ol scaffold .

IDO inhibition Immuno-oncology Tryptophan metabolism

Procurement-Relevant Application Scenarios for 4-Bromo-6-chloro-2-iodopyridin-3-ol


Sequential Cross-Coupling Library Synthesis in Medicinal Chemistry

Due to the established orthogonal reactivity (I >> Br > Cl), 4-Bromo-6-chloro-2-iodopyridin-3-ol is the scaffold of choice for generating 2,4,6-trisubstituted pyridine libraries via stepwise Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling sequences [1]. The iodine at C2 undergoes oxidative addition under the mildest conditions (e.g., Pd(PPh₃)₄, room temperature to 40 °C in aqueous THF), installing the first diversity element without disturbing C4–Br or C6–Cl. Subsequent coupling at C4–Br requires slightly more forcing conditions (e.g., PdCl₂(dppf), 60–80 °C), while C6–Cl can be engaged last using specialized catalyst systems designed for aryl chlorides . This programming eliminates the need for intermediate protecting group manipulations and minimizes side-product formation, delivering superior overall yields compared to non-iodinated dihalopyridine alternatives.

Halogen-Bond-Directed Supramolecular Assemblies and Crystal Engineering

In crystal engineering projects, the strong σ-hole on the C2-iodine of this compound provides a reliable and directional halogen bond donor for co-crystallization with Lewis bases [1]. The presence of the C4-bromine and C6-chlorine offers additional, weaker interaction sites, enabling the construction of more complex supramolecular architectures than achievable with mono- or dihalogenated pyridinols. This scaffold is particularly suited for studying halogen bond hierarchy and for designing functional organic materials where non-covalent interactions govern solid-state packing and properties .

IDO-Targeted Fragment Elaboration in Immuno-Oncology

With the closest structural analog (6-Chloro-2-iodopyridin-3-ol) demonstrating low-nanomolar IDO1 inhibitory activity (IC₅₀ = 0.5 nM) [1], 4-Bromo-6-chloro-2-iodopyridin-3-ol serves as a strategic late-stage diversification intermediate for optimizing potency, selectivity, and ADME properties. The C4-bromine provides an additional vector for introducing substituents that can modulate binding interactions or reduce metabolic liabilities without altering the core 2-iodo-3-hydroxypyridine pharmacophore . Users should note that direct activity data for this specific analog is not yet available in peer-reviewed literature, and independent validation is advised prior to procurement for this application.

Physicochemical Property Tuning via Late-Stage Halogen Replacement

The substantial differences in molecular weight (ΔMW = +125.9 g/mol) and lipophilicity (ΔALogP ≈ +1.1) between 4-Bromo-6-chloro-2-iodopyridin-3-ol and its non-iodinated counterpart [1] enable medicinal chemists to fine-tune pharmacokinetic properties through strategic halogen replacement. The iodine can be selectively removed (via metal-halogen exchange or hydrogenolysis) or replaced with other functional groups at a late stage, providing a convenient 'on-off switch' for modulating compound lipophilicity and target engagement properties without requiring a de novo synthesis of the entire scaffold .

Quote Request

Request a Quote for 4-Bromo-6-chloro-2-iodopyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.